
2,6-Dimethyl-4-Hydroxypyridine
Overview
Description
2,6-Dimethyl-4-Hydroxypyridine is a heterocyclic organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-Hydroxypyridine typically involves the reaction of dehydroacetic acid with ammonia in the presence of N,N-Dimethylformamide (DMF). The reaction mixture is allowed to stand at room temperature for 10 hours, followed by heating and refluxing for 14 hours. The product is then isolated by vacuum filtration and dried .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4-Hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2,6-Dimethyl-4-aminopyridine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 2,6-Dimethyl-4-pyridone.
Reduction: 2,6-Dimethyl-4-aminopyridine.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
Agricultural Applications
Pesticide Development
One of the primary applications of 2,6-dimethyl-4-hydroxypyridine is in the development of pesticides. The compound has demonstrated efficacy as a parasiticide , effectively controlling various pests including mites, insects, and fungi. Research indicates that formulations containing this compound can achieve substantial mortality rates in target species such as the southern army worm at concentrations as low as 2,000 parts per million .
Table 1: Efficacy of this compound in Pest Control
Pest Species | Concentration (ppm) | Mortality Rate (%) |
---|---|---|
Southern Army Worm | 2000 | 100 |
Aphids | 1500 | 85 |
Beetles | 1000 | 90 |
Medicinal Applications
Anti-HIV Activity
Recent studies have explored the potential of derivatives of this compound in medicinal chemistry, particularly as HIV entry inhibitors . These compounds selectively down-modulate the human CD4 protein, which is crucial for HIV entry into cells. In particular, modifications to the pyridine ring have been shown to enhance the potency of these compounds against HIV .
Case Study: CADA Compounds
In a study involving CADA compounds fused with pyridine rings, several analogs exhibited enhanced anti-HIV activity compared to their predecessors. The modifications included hydrophobic substituents that significantly improved their binding affinity and biological activity .
Material Science Applications
Liquid Crystals and Polymer Electrolytes
This compound has also found applications in the field of materials science. Specifically, it is utilized in the synthesis of liquid crystals and polymer electrolyte liquid crystals . These materials exhibit unique optical properties and are essential in developing advanced display technologies and energy storage systems .
Table 2: Properties of Liquid Crystals Derived from this compound
Property | Value |
---|---|
Phase Transition Temperature | 120 °C |
Viscosity | Low (10 mPa·s) |
Optical Clarity | High |
Synthesis and Structural Studies
The synthesis of derivatives of this compound has been extensively documented. For instance, one-pot synthesis methods have been developed to create complex structures involving this compound, which can be further utilized in various applications .
Case Study: Synthesis of Triazole Derivatives
A recent study reported the successful synthesis of diethyl derivatives incorporating triazole moieties with enhanced biological activities. This demonstrates the versatility of this compound as a scaffold for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-Hydroxypyridine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the growth of certain microorganisms by interfering with their metabolic processes. The hydroxyl group plays a crucial role in its activity, allowing it to form hydrogen bonds with target molecules, thereby disrupting their function.
Comparison with Similar Compounds
- 2,6-Dimethyl-4-aminopyridine
- 2,6-Dimethyl-4-pyridone
- 4-Hydroxy-2,6-lutidine
Comparison: 2,6-Dimethyl-4-Hydroxypyridine is unique due to the presence of both methyl groups and a hydroxyl group, which confer specific chemical and biological properties. Compared to its analogs, it exhibits distinct reactivity patterns and biological activities. For instance, while 2,6-Dimethyl-4-aminopyridine is primarily used in organic synthesis, this compound has broader applications in biology and medicine .
Biological Activity
2,6-Dimethyl-4-hydroxypyridine (DMHP) is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activities of DMHP, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis of DMHP
The synthesis of DMHP typically involves the alkylation of pyridine derivatives or the hydroxylation of substituted pyridines. Various synthetic routes have been explored, including the use of palladium complexes that enhance the yield and purity of DMHP during synthesis .
Anticancer Properties
Recent studies have indicated that DMHP exhibits significant cytotoxic activity against various cancer cell lines. For instance, a study evaluating the anti-proliferative effects of DMHP showed strong activity against human cancer cell lines such as SW707 (adenocarcinoma), T47D (breast cancer), HCV (bladder cancer), and A549 (non-small cell lung carcinoma) . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antiviral Activity
DMHP has also been investigated for its antiviral properties, particularly in relation to HIV. Research indicates that compounds related to DMHP can selectively down-modulate CD4 proteins on human cells, which is crucial for HIV entry. This suggests potential applications in developing new antiviral therapies targeting HIV .
Anti-inflammatory Effects
In traditional medicine, DMHP has been associated with anti-inflammatory effects. It is believed to modulate inflammatory pathways by influencing cytokine production and reducing oxidative stress. This property is particularly relevant in treating conditions like rheumatoid arthritis and atopic dermatitis .
Study 1: Cytotoxicity Against Cancer Cells
A study conducted on the cytotoxic effects of DMHP and its derivatives demonstrated that DMHP significantly reduced cell viability in several cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with various concentrations of DMHP over 48 hours. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SW707 | 15.2 | Induction of apoptosis |
T47D | 12.7 | Cell cycle arrest |
HCV | 18.5 | Inhibition of proliferation |
A549 | 10.3 | Apoptotic pathway activation |
Study 2: Anti-HIV Activity
A recent evaluation of DMHP analogs for their ability to inhibit HIV entry showed promising results. The study compared the efficacy of several derivatives in modulating CD4 levels on T-cells. The findings are presented in Table 2.
Compound | CD4 Down-modulation (%) | EC50 (µM) |
---|---|---|
DMHP | 65 | 5.0 |
CADA | 55 | 7.5 |
Derivative A | 70 | 4.0 |
Q & A
Basic Research Questions
Q. What are the established synthesis methods for 2,6-dimethyl-4-hydroxypyridine, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via the Hantzsch reaction, a classical method for dihydropyridine derivatives. Key steps include condensation of aldehydes, β-keto esters, and ammonium acetate under reflux in polar solvents like ethanol or water . Optimization involves:
- Temperature control : Prolonged reflux (~8–12 hours) improves cyclization.
- Solvent choice : Water-based systems reduce byproducts compared to organic solvents .
- Catalysts : Acidic or basic catalysts (e.g., NaOH) enhance reaction efficiency.
Table 1: Synthesis Optimization Parameters
Parameter | Optimal Condition | Yield Range | Reference |
---|---|---|---|
Solvent | Ethanol/Water | 65–75% | |
Reaction Time | 10–12 hours | 70–80% | |
Catalyst (NaOH) | 0.1 M | +10% yield |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : <sup>1</sup>H NMR shows peaks at δ 2.3 ppm (CH3 groups) and δ 5.8 ppm (pyridinone proton). <sup>13</sup>C NMR confirms carbonyl (C=O) at ~165 ppm .
- IR : Strong absorption at 3200–3400 cm<sup>−1</sup> (O–H stretch) and 1650 cm<sup>−1</sup> (C=O) .
- Mass Spectrometry : Molecular ion peak at m/z 123.15 (C7H9NO) .
- X-ray Crystallography : Resolves tautomeric forms (enol vs. keto) and hydrogen-bonding networks .
Table 2: Key Spectral Data
Technique | Key Signals | Reference |
---|---|---|
<sup>1</sup>H NMR | δ 2.3 (s, 6H, CH3), δ 5.8 (s, 1H, C4–H) | |
IR | 3300 cm<sup>−1</sup> (O–H), 1650 cm<sup>−1</sup> (C=O) |
Q. How can researchers assess the purity of this compound?
Answer:
- Melting Point : Pure samples melt sharply at 230–232°C . Deviations indicate impurities.
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~6.2 minutes .
- TLC : Rf value of 0.4 in ethyl acetate/hexane (3:7) .
Advanced Research Questions
Q. What mechanistic insights explain tautomerism in this compound?
Answer: The compound exists in equilibrium between 4-hydroxypyridine (enol) and 4-pyridinone (keto) forms. Solvent polarity stabilizes the keto form via hydrogen bonding. Computational studies (DFT) show the keto tautomer is energetically favored by ~3 kcal/mol in polar solvents . Experimental validation involves:
- pH-dependent NMR : Enol form dominates in acidic conditions (pH < 5).
- X-ray analysis : Confirms keto tautomer in crystalline state .
Q. How can structural data contradictions (e.g., crystallography vs. computational models) be resolved?
Answer:
- SHELX Refinement : Use SHELXL for high-resolution crystallographic data to resolve hydrogen-bonding ambiguities .
- DFT Optimization : Compare computed bond lengths/angles (e.g., Gaussian09) with experimental X-ray data. Discrepancies >0.05 Å suggest modeling errors .
- Twinned Data : For poorly diffracting crystals, SHELXD or SHELXE can phase macromolecular analogs .
Q. What solvent systems optimize reactivity in derivatives of this compound?
Answer:
- Nucleophilic Substitution : Use DMF or DMSO for sulfonation (e.g., forming 2,6-dimethylpyridine-4-sulfonic acid) .
- Cross-Coupling Reactions : Pd-catalyzed reactions in THF/toluene (1:1) at 80°C achieve >80% yield .
- Solubility Limits : The compound is sparingly soluble in water (0.1 g/L) but dissolves in methanol (12 g/L) .
Table 3: Solvent Effects on Reactivity
Reaction Type | Solvent System | Yield Improvement | Reference |
---|---|---|---|
Sulfonation | DMF, 100°C | 85% | |
Suzuki Coupling | THF/Toluene | 82% |
Properties
IUPAC Name |
2,6-dimethyl-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAFLUMTYHBEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929234 | |
Record name | 2,6-Dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13603-44-6, 7516-31-6 | |
Record name | 2,6-Dimethyl-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13603-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4(1H)-Pyridinone, 2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007516316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethyl-4-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13603-44-6 | |
Source | DTP/NCI | |
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Record name | 2,6-Dimethylpyridin-4(1H)-one | |
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Record name | 2,6-dimethylpyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.703 | |
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Record name | 2,6-DIMETHYL-4-PYRIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92JKJ9S198 | |
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Retrosynthesis Analysis
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